(3Alpha,5beta,7alpha)-7-hydroxy-3-(sulfooxy)-cholan-24-oic acid disodium salt

Hepatocellular transport Bile acid uptake kinetics NTCP/OATP substrate profiling

Transport data inconsistencies from isomeric sulfated bile acid contamination compromise hepatobiliary studies. CDCA-3S Disodium eliminates this variable: • NTCP-selective probe: saturable uptake (Km=6.1 µM), ~20% hepatic extraction of unsulfated CDCA, resolving NTCP vs. OATP contributions • Stable LC-MS/MS standard: >95% metabolic stability across hepatobiliary transit; validated urinary excretion (0.74±0.83 mg/day) • ASBT substrate with ~90% reduced transport vs. TCDC for inhibitor screening Supplied ≥98% pure with full analytical documentation for reproducible results.

Molecular Formula C24H38Na2O7S
Molecular Weight 516.6 g/mol
Cat. No. B12385251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3Alpha,5beta,7alpha)-7-hydroxy-3-(sulfooxy)-cholan-24-oic acid disodium salt
Molecular FormulaC24H38Na2O7S
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+]
InChIInChI=1S/C24H40O7S.2Na/c1-14(4-7-21(26)27)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(31-32(28,29)30)12-15(23)13-20(22)25;;/h14-20,22,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30);;/q;2*+1/p-2/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-;;/m1../s1
InChIKeyJZOHDPVZIAVHER-VQNKLXGESA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chenodeoxycholic Acid 3-Sulfate Disodium Salt – Identity and Class Positioning


The target compound, (3α,5β,7α)-7-hydroxy-3-(sulfooxy)-cholan-24-oic acid disodium salt (CAS 60237-34-5), is the disodium salt of the 3-O-sulfated derivative of the primary bile acid chenodeoxycholic acid (CDCA). It belongs to the class of sulfated bile acids, specifically a 3α-monosulfate ester, and is also designated Chenodeoxycholic acid 3-sulfate disodium or CDCA-3S . In vivo, sulfation at the 3-hydroxyl position is a major Phase II detoxification pathway catalyzed by hydroxysteroid sulfotransferase (SULT2A1), producing a polar metabolite that is preferentially eliminated via the kidney rather than undergoing enterohepatic recycling [1]. This compound is distinct from glycine- and taurine-conjugated sulfated bile acids as well as from positional isomers such as the 7-sulfate or the 3,7-disulfate, each of which exhibits quantitatively different transport, solubility, and biomarker properties.

Why This Compound Cannot Be Interchanged with In-Class Analogs


The sulfation position, conjugation status, and counter-ion form each create quantitative differences in hepatic uptake efficiency, transporter recognition, renal clearance, and biomarker specificity that preclude generic substitution among sulfated bile acids. For example, the 3-sulfate of CDCA exhibits a hepatic influx rate only ~20% that of unsulfated CDCA and approximately one-third that of the 7-sulfate positional isomer [1]. Similarly, the unconjugated 3-sulfate form (CDCA-3S) differs from the glycine-conjugated form (GCDCA-3S) in its dependency on basolateral transporters (NTCP vs. OATPs) and its proportional representation in urinary versus serum biomarker panels [2]. These differences mean that procurement of the incorrect sulfated bile acid—whether the wrong positional isomer, conjugation variant, or salt form—may yield non-comparable experimental results in transport studies, hepatotoxicity screening, or biomarker assay calibration, even if the compounds share the same net bile acid backbone.

Quantitative Differentiation Evidence Guide


Hepatocyte Uptake Kinetics vs. Unsulfated and Taurine-Conjugated Forms

In isolated rat hepatocytes, the uptake of CDCA-3S occurs via a saturable, energy-dependent process, in contrast to unsulfated CDCA which enters predominantly by non-saturable simple diffusion [1]. The apparent kinetic constants place CDCA-3S in a distinct affinity and capacity category: Km = 6.1 ± 0.9 µM and Vmax = 2.3 ± 0.4 nmol/mg protein/min, versus CDCA's saturable component with Km = 33 ± 6.4 µM and Vmax = 4.8 ± 0.6 nmol/mg protein/min, and versus taurochenodeoxycholic acid 3-sulfate (TCDCA-3S) with Km = 5.0 ± 0.7 µM and Vmax = 0.9 ± 0.15 nmol/mg protein/min [1]. This demonstrates that 3-sulfation reduces Km by ~5.4-fold relative to unsulfated CDCA, indicating higher affinity for the sinusoidal transport system, while the unconjugated 3-sulfate form supports a 2.6-fold higher Vmax than the taurine-conjugated 3-sulfate.

Hepatocellular transport Bile acid uptake kinetics NTCP/OATP substrate profiling

Hepatic Influx Efficiency vs. 7-Sulfate Isomer and Unsulfated CDCA

In the isolated perfused rat liver, single-pass influx of CDCA 3-α-sulfate was measured at only 20% of the influx of unsulfated CDCA, whereas the 7-α-sulfate positional isomer achieved 57% of the CDCA influx rate [1]. Despite this differential extraction at the sinusoidal membrane, the biliary excretion of the material taken up by the liver was identical across all three compounds [1]. This indicates that the 3-sulfation modification imposes a substantially greater barrier to hepatic extraction than 7-sulfation, attributable to differential recognition by sinusoidal uptake transporters, not by differences in albumin binding (which was equivalent among the three species) [1].

Hepatic clearance Positional isomer selectivity Biliary excretion

Intestinal Transport Ranking by Sulfation Position

In vivo ileal perfusion studies in guinea pig demonstrated a clear transport hierarchy governed by the position and number of sulfate groups on taurochenodeoxycholate (TCDC): TCDC >> TCDC-3-sulfate > TCDC-7-sulfate > TCDC-3,7-disulfate, with an approximate 90% decrease in transport between each successive pair [1]. Thus, the 3-monosulfate exhibits markedly higher residual transport activity than either the 7-monosulfate or the 3,7-disulfate. In vitro everted gut sac experiments further showed that only TCDC-3-sulfate exhibited measurable, though minimal, active transport against a concentration gradient, whereas the 7-sulfate and 3,7-disulfate showed no observable active transport [1].

Ileal bile acid transporter (ASBT) Intestinal absorption Sulfation pattern

Urinary Biomarker Correlation with Hepatic Dysfunction

A validated radioimmunoassay (RIA) for urinary total chenodeoxycholic acid-3-sulfate (SCDCA) established the normal daily urinary excretion level at 0.74 ± 0.83 mg/day (mean ± SD) in 12 disease-free subjects [1]. In 74 patients with chronic liver diseases, SCDCA levels were elevated in all disease groups, and the magnitude of elevation corresponded closely with the extent of hepatic dysfunction [1]. The RIA antiserum displayed extremely high specificity for SCDCA (both free and conjugated forms), with values correlating closely with gas-liquid chromatographic determinations [1]. This positions CDCA-3S as a liver-function-dependent urinary biomarker with a defined normal reference range.

Hepatobiliary disease biomarker Urinary bile acid profiling Hepatic dysfunction staging

Metabolic Stability During Biliary Excretion

During constant intravenous infusion of CDCA-3S in rats (1, 2, and 3 µmol/min), a maximum biliary excretion rate of 1.25 µmol/min was achieved, and chromatographic analysis of bile and urine recovered material demonstrated that more than 95% of the excreted compound had undergone no further metabolic transformation [1]. Concurrent infusion of sodium taurocholate (2.0 µmol/min) or sulfobromophthalein (0.2 µmol/min) did not affect the maximum excretion rate of CDCA-3S, indicating that its biliary secretion proceeds via a transport system distinct from that used for unsulfated bile acids and organic anions [1]. This is in contrast to unsulfated CDCA, which undergoes extensive conjugation and 7-dehydroxylation during enterohepatic cycling.

Bile acid metabolism Biliary excretion Phase II stability

Aqueous Solubility Advantage of the Disodium Salt

The disodium salt form of CDCA-3S (CAS 60237-34-5) exhibits aqueous solubility of ≥40 mg/mL in water with sonication assistance [1], representing a marked improvement over the free acid form (CAS 59132-32-0) which is typically formulated in DMSO at 10 mM (~4.7 mg/mL) for in vitro use . For in vivo studies requiring aqueous vehicles, the disodium salt enables direct dissolution at physiologically compatible concentrations without organic co-solvents, an advantage not shared equally by other sulfated bile acid conjugates. For instance, the glycine-conjugated GCDCA-3S is described as only slightly soluble in water , necessitating different formulation approaches for comparable in vivo dosing.

Formulation science In vivo dosing Aqueous solubility

Research and Industrial Application Scenarios


Hepatic Sinusoidal Uptake Transporter Profiling

The saturable, high-affinity uptake kinetics of CDCA-3S (Km = 6.1 µM) combined with its 5-fold lower hepatic extraction compared to unsulfated CDCA make this compound a discriminating probe for NTCP-mediated versus OATP-mediated bile acid uptake [REFS-1, REFS-2]. Its sensitivity to albumin binding inhibition—greater than TCDCA-3S and TCDCA—enables quantitation of protein-binding effects on hepatocellular clearance in drug-transporter interaction studies.

Urinary Biomarker Assay Calibration for Hepatobiliary Disease

With a defined normal urinary excretion of 0.74 ± 0.83 mg/day and proportional elevation in hepatic dysfunction, CDCA-3S serves as a calibration standard for LC-MS/MS or RIA-based urinary bile acid profiling panels [1]. Its high specificity in immunoassays and close correlation with chromatographic methods supports its use as a primary reference material in clinical chemistry validation protocols.

Biliary Excretion Transport Maximum Studies

The >95% metabolic stability of CDCA-3S during hepatobiliary transit, coupled with its independence from the taurocholate/BSP biliary transport system, enables clean measurement of biliary transport maximum (Tm = 1.25 µmol/min in rat) without the confounding influence of concurrent biotransformation [1]. This is essential for pharmacokinetic modeling of sulfated bile acid clearance where metabolite formation distorts mass balance calculations.

Intestinal Bile Acid Transport Mechanism Dissection

The residual active transport capacity of 3-sulfated bile acids—absent in 7-sulfate and 3,7-disulfate forms—positions CDCA-3S as the appropriate reference compound for studying ASBT-mediated transport where partial substrate activity is required [1]. The ~90% transport reduction relative to unsulfated TCDC provides a quantitative benchmark for evaluating pharmacological inhibitors or genetic variants affecting the ileal bile acid transporter.

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